molecular formula C27H36F3NO6 B1574360 Iso-Fludelone

Iso-Fludelone

Cat. No.: B1574360
M. Wt: 527.57305
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-fludelone (also known as KOS-1803) is a third-generation, fully synthetic epothilone analogue functioning as a potent microtubule-stabilizing agent . Its primary research value lies in studying mechanisms to overcome multidrug resistance in cancer, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump, allowing it to maintain activity against tumor cells that have developed resistance to taxanes . The compound binds to the β-tubulin subunit, promoting tubulin polymerization and stabilizing the resulting microtubules against depolymerization, which disrupts mitotic spindle dynamics and leads to cell cycle arrest and apoptosis . A key advantage of this compound over earlier epothilones is its optimized pharmacological profile, which includes improved metabolic stability and increased aqueous solubility, eliminating the need for problematic formulation vehicles like Cremophor-EL . This compound has been investigated in a Phase I clinical trial (NCT01379287) for patients with advanced solid tumors, supporting its relevance in translational oncology research . It is presented as a solid powder and is intended for research purposes only .

Properties

Molecular Formula

C27H36F3NO6

Molecular Weight

527.57305

Appearance

Solid powder

Synonyms

IsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Epothilones, including this compound, overcome taxane resistance by bypassing P-gp efflux .
  • This compound’s lack of Cremophor dependency improves tolerability and simplifies administration .

Comparison with First- and Second-Generation Epothilones (e.g., Ixabepilone, dEpoB)

First-generation epothilones like ixabepilone (Ixempra) and second-generation analogs like dEpoB laid the foundation for this compound’s development (Table 2).

Parameter This compound Ixabepilone dEpoB
Generation Third-generation First-generation Second-generation
Structural Mod. C12 trifluoromethyl substitution enhances rigidity and binding Semi-synthetic modification of epothilone B (E)-9,10-dehydro modification improves stability
MDR Activity Active against P-gp-overexpressing tumors Moderate MDR activity Limited data; retains some MDR activity
Toxicity Reduced toxicity in preclinical models Dose-limiting neuropathy and neutropenia High toxicity in early trials
Clinical Stage Phase I FDA-approved for metastatic breast cancer Preclinical development halted due to toxicity

Key Findings :

  • This compound’s trifluoromethyl group at C12 optimizes tubulin binding and reduces off-target effects, enhancing its therapeutic index .

Comparison with Other Third-Generation Epothilones (e.g., Iso-Dehydelone)

Iso-Dehydelone, another third-generation epothilone, shares structural similarities with this compound but differs in key pharmacological properties (Table 3).

Parameter This compound Iso-Dehydelone
Structural Feature C12 trifluoromethyl substitution Dehydration at C9-C10; modified side chain
Water Solubility High solubility due to polar substituents Moderate solubility; requires formulation optimization
Preclinical Efficacy Achieves therapeutic cure in MX-1, SK-OV-3, and A549/taxol xenografts Active against resistant tumors but lower cure rates
Toxicity Well-tolerated in murine models Higher incidence of gastrointestinal toxicity

Key Findings :

  • This compound’s superior solubility and stability contribute to its broader therapeutic window compared to iso-dehydelone .

Pharmacokinetic and Analytical Comparisons

This compound’s pharmacokinetic profile and analytical validation highlight its advantages (Table 4):

Parameter This compound Ixabepilone
Plasma Stability Stable for 14 months at -80°C; 3 freeze-thaw cycles Limited long-term stability data
LC-MS/MS Sensitivity LLOQ: 0.1 ng/mL; linear range 0.1–300 ng/mL LLOQ: ~1 ng/mL in most assays
Ion Suppression -31.3% to -33.8% Not reported
Extraction Recovery 73.9–79.7% Variable recovery due to Cremophor interference

Key Findings :

  • This compound’s validated LC-MS/MS assay meets FDA guidelines, supporting its use in clinical trials .

Preparation Methods

Overview of Iso-Fludelone Synthesis

This compound is synthesized through a multi-step organic chemistry process starting from basic building blocks. The synthetic route includes key transformations such as oxidation, reduction, and substitution reactions that construct the compound’s unique molecular framework, including an isoxazole moiety and trifluoromethyl group, which improve its metabolic stability and solubility respectively.

Key Chemical Reactions and Reagents

The synthesis involves the following principal reaction types and reagents:

  • Oxidation: Potassium permanganate is commonly used to introduce oxygen functionalities or to oxidize specific intermediates.
  • Reduction: Lithium aluminum hydride (LiAlH4) is employed to reduce carbonyl groups or other reducible functionalities.
  • Substitution: Sodium methoxide is utilized for nucleophilic substitution reactions to install or modify functional groups critical for biological activity.

These reactions are conducted under strictly controlled conditions of temperature and solvent choice to optimize yields and purity.

Stepwise Synthetic Pathway (Generalized)

Step Number Reaction Type Reagents/Conditions Purpose/Transformation
1 Oxidation Potassium permanganate, solvent Introduce oxygen-containing groups
2 Reduction Lithium aluminum hydride Reduce carbonyls to alcohols or other groups
3 Substitution Sodium methoxide Functional group modification
4 Cyclization Specific catalysts/conditions Formation of isoxazole ring
5 Fluorination Trifluoromethylating agents Install trifluoromethyl moiety for solubility
6 Purification Chromatography, crystallization Isolate pure this compound

Note: Exact reaction conditions (temperatures, solvents, catalysts) are proprietary or detailed in specialized synthetic chemistry literature.

Analytical and Quality Control Methods in Preparation

During and after synthesis, this compound is subjected to rigorous analytical validation to ensure compound integrity, purity, and stability:

  • LC-MS/MS Quantitative Assay: A validated liquid chromatography-tandem mass spectrometry method quantifies this compound in plasma and verifies purity in stock solutions. This assay is linear over 0.1–300 ng/mL, with high accuracy (−9.41 to 7.07%) and precision (1.03 to 13.7%) meeting FDA standards.
  • Extraction Recovery and Ion Suppression Testing: Recovery from plasma ranges 73.9–79.7%, with negligible ion suppression effects, ensuring reliable quantitation.
  • Stability Studies: this compound stock solutions and plasma samples demonstrate excellent stability under multiple freeze-thaw cycles, long-term storage at −80 °C (up to 11 months), and room temperature exposure for up to 6 hours.

Research Findings on Preparation Optimization

  • The incorporation of an isoxazole moiety and trifluoromethyl group during synthesis enhances metabolic stability and solubility , reducing the need for problematic solvents like cremophor-ethanol used in earlier epothilone formulations.
  • Positive ionization mode in mass spectrometry significantly improves detection sensitivity (>40-fold) during assay validation, indicating the importance of analytical method optimization post-synthesis.
  • The synthetic route allows for the preparation of stock solutions at 1 mg/mL in acetonitrile, which are stable for long-term storage and suitable for serial dilutions in pharmacokinetic and clinical studies.

Summary Table: Preparation Method Highlights

Aspect Details
Starting Materials Basic organic building blocks
Key Reactions Oxidation (KMnO4), Reduction (LiAlH4), Substitution (NaOMe), Cyclization, Fluorination
Critical Functional Groups Isoxazole ring, trifluoromethyl moiety
Analytical Techniques LC-MS/MS assay for quantitation and purity control
Stability Profile Stable for months at −80 °C; stable under freeze-thaw cycles and room temperature exposure
Pharmacological Advantage Improved metabolic stability and solubility compared to earlier epothilones

Q & A

Basic: What in vitro assays are optimal for evaluating Iso-Fludelone’s cytotoxic effects against cancer cell lines?

Answer:
To assess cytotoxicity, standardized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assays are recommended. These measure metabolic activity post-treatment, with IC50 values calculated using dose-response curves. Include controls (e.g., untreated cells, solvent-only groups) to isolate compound-specific effects. Ensure consistency in cell line selection (e.g., NCI-60 panel) and adherence to time-course protocols (e.g., 72-hour exposure) to minimize variability .

Advanced: How can researchers reconcile conflicting data on this compound’s efficacy in multidrug-resistant versus chemotherapy-naïve cancer models?

Answer:
Discrepancies may arise from differences in ABC transporter expression (e.g., P-glycoprotein) or tumor microenvironment factors. Conduct comparative studies using isogenic cell lines (drug-resistant vs. parental) to isolate resistance mechanisms. Pair in vitro data with transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Statistical re-analysis using multivariate regression can adjust for confounding variables like hypoxia or stromal interactions .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Answer:
Key parameters include:

  • Plasma half-life (t½): Determined via LC-MS/MS across multiple time points.
  • Bioavailability: Compare intravenous vs. oral administration using AUC (area under the curve) calculations.
  • Tissue distribution: Use radiolabeled this compound or mass spectrometry to quantify accumulation in target organs.
    Ensure studies adhere to species-specific metabolic considerations (e.g., murine vs. primate models) .

Advanced: What methodological approaches are recommended for elucidating this compound’s off-target effects in complex biological systems?

Answer:
Employ high-throughput proteomic profiling (e.g., affinity pulldown coupled with mass spectrometry) to map binding partners. CRISPR-Cas9 knockout screens can identify synthetic lethal interactions. For in vivo validation, use conditional knockout models (e.g., tissue-specific deletion of putative off-target genes). Integrate these findings with pathway enrichment tools (e.g., KEGG, GO) to contextualize mechanisms .

Basic: How to establish appropriate control groups in this compound in vivo studies?

Answer:
Include:

  • Vehicle controls: Administer the solvent (e.g., DMSO or saline) without the compound.
  • Positive controls: Use established microtubule-targeting agents (e.g., paclitaxel) to benchmark efficacy.
  • Negative controls: Untreated cohorts to assess baseline tumor growth. Randomize animal cohorts to mitigate bias and ensure blinding during data collection .

Advanced: What statistical models are suitable for analyzing combinatorial therapy data involving this compound?

Answer:
Use synergy quantification methods like the Chou-Talalay Combination Index (CI) to distinguish additive, synergistic, or antagonistic effects. Bayesian hierarchical models can account for inter-experiment variability. For longitudinal tumor volume data, mixed-effects models with time-series adjustments (e.g., autoregressive covariance structures) improve robustness .

Basic: What criteria define an optimal dosing schedule for this compound in xenograft models?

Answer:
Base dosing on pharmacokinetic data (e.g., t½) to maintain therapeutic plasma levels. For intermittent dosing, balance efficacy with toxicity by monitoring body weight loss and hematological parameters. Pilot studies using 3–5 dose levels (e.g., 5–20 mg/kg) can establish a therapeutic window .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?

Answer:
Implement analytical QC protocols:

  • Purity assessment: HPLC with UV/Vis detection (≥95% purity threshold).
  • Structural validation: NMR and high-resolution mass spectrometry.
  • Biological standardization: Compare batch potency via in vitro cytotoxicity assays. Document synthesis conditions (e.g., temperature, catalysts) to trace variability sources .

Basic: What biomarkers are predictive of this compound response in preclinical models?

Answer:
Focus on microtubule dynamics markers:

  • βIII-tubulin expression: Correlates with resistance in some cancers.
  • Mitotic index: Quantify phospho-histone H3 (pH3) via flow cytometry.
  • Apoptotic markers: Caspase-3 cleavage or Annexin V staining. Validate biomarkers across multiple cell lines to ensure generalizability .

Advanced: What strategies validate this compound’s mechanism of action beyond microtubule stabilization?

Answer:
Combine functional genomics (shRNA screens) with phenotypic assays (time-lapse microscopy of mitotic arrest). Use isoform-selective inhibitors (e.g., βIII-tubulin siRNA) to dissect contributions. Cross-reference findings with public databases (e.g., LINCS L1000) to identify overlapping pathways .

Basic: How to optimize solvent systems for this compound in aqueous formulations?

Answer:
Test solubility in co-solvents like Cremophor EL or cyclodextrins. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use dynamic light scattering (DLS) to monitor nanoparticle aggregation in aqueous buffers. Prioritize formulations with >90% compound recovery post-storage .

Advanced: How to integrate this compound’s preclinical data into translational frameworks for clinical trial design?

Answer:
Leverage pharmacokinetic-pharmacodynamic (PK/PD) modeling to extrapolate human-equivalent doses. Use patient-derived xenograft (PDX) models to mirror clinical heterogeneity. Collaborate with bioinformaticians to mine TCGA data for biomarkers aligning with preclinical findings .

Basic: What ethical considerations apply to this compound studies involving animal models?

Answer:
Follow ARRIVE guidelines for reporting in vivo experiments. Obtain institutional IACUC approval, ensuring humane endpoints (e.g., tumor volume ≤2000 mm³). Include analgesia protocols for post-surgical pain and minimize cohort sizes via power analysis .

Advanced: How to design studies investigating this compound’s impact on tumor stromal interactions?

Answer:
Use co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) with cytokine profiling (ELISA/multiplex assays). In vivo, employ stromal-specific reporters (e.g., α-SMA-GFP mice) to track stromal remodeling. Spatial transcriptomics can map stromal-tumor crosstalk post-treatment .

Basic: What are the key steps for validating this compound’s stability under varying storage conditions?

Answer:
Conduct forced degradation studies under:

  • Acidic/basic conditions: HCl/NaOH at 0.1M for 24 hours.
  • Oxidative stress: Hydrogen peroxide (3% v/v).
  • Light exposure: ICH Q1B guidelines for photostability. Monitor degradation via HPLC and LC-MS to identify breakdown products .

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